Atropine O-(hydrogen sulphate) Atropine O-(hydrogen sulphate)
Brand Name: Vulcanchem
CAS No.: 5226-98-2
VCID: VC8021659
InChI: InChI=1S/C17H23NO6S/c1-18-13-7-8-14(18)10-15(9-13)24-17(19)16(11-23-25(20,21)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,20,21,22)
SMILES: CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3
Molecular Formula: C17H23NO6S
Molecular Weight: 369.4 g/mol

Atropine O-(hydrogen sulphate)

CAS No.: 5226-98-2

Cat. No.: VC8021659

Molecular Formula: C17H23NO6S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Atropine O-(hydrogen sulphate) - 5226-98-2

Specification

CAS No. 5226-98-2
Molecular Formula C17H23NO6S
Molecular Weight 369.4 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-sulfooxypropanoate
Standard InChI InChI=1S/C17H23NO6S/c1-18-13-7-8-14(18)10-15(9-13)24-17(19)16(11-23-25(20,21)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,20,21,22)
Standard InChI Key GMLBHJMTVBLXLJ-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Atropine sulfate, a closely related compound, is a quaternary ammonium salt formed by the reaction of atropine with sulfuric acid. Its molecular formula is 2C17H23NO3H2SO42\text{C}_{17}\text{H}_{23}\text{NO}_3 \cdot \text{H}_2\text{SO}_4 (molecular weight: 676.82 g/mol) . Key physicochemical properties include:

PropertyValue
Melting Point189–192 °C (lit.)
Boiling Point135 °C
Density1.1172 (estimate)
SolubilitySoluble in water (1:0.5), ethanol (1:5), and glycerin (1:2.5)
Storage Conditions0–6°C, protected from light

While Atropine O-(hydrogen sulphate) (CAS 5226-98-2) is distinct in its sulfation pattern, its synthesis likely involves analogous sulfonation pathways. The absence of direct data necessitates extrapolation from atropine sulfate’s behavior.

Synthesis and Production Methods

Industrial synthesis of atropine derivatives typically involves tropine and tropic acid condensation. For atropine sulfate, neutralization of atropine in acetone or ether with sulfuric acid yields the crystalline product . Critical steps include:

  • Precision in Acid Addition: Ensuring stoichiometric balance to avoid hydrolysis.

  • Purification: Sequential liquid-liquid extractions under controlled pH conditions to isolate the sulfate salt .

  • Stabilization: Aqueous solutions require pH maintenance below 6 to prevent degradation during autoclaving .

For Atropine O-(hydrogen sulphate), sulfation likely targets specific hydroxyl groups on the tropane ring, though exact regioselectivity data remain unavailable in permissible sources.

Pharmacological Applications

Atropine sulfate is a well-established anticholinergic agent, acting as a competitive antagonist at muscarinic acetylcholine receptors. Key therapeutic uses include :

  • Bradycardia Treatment: By blocking vagal effects on the sinoatrial node.

  • Organophosphate Poisoning Antidote: Counteracting excessive acetylcholine accumulation.

  • Pre-Anesthetic Medication: Reducing salivary and bronchial secretions.

The O-(hydrogen sulphate) variant may exhibit altered pharmacokinetics, such as enhanced water solubility or delayed metabolic clearance, though clinical studies are absent in the reviewed literature.

Stability and Degradation Pathways

Atropine sulfate’s stability is pH-dependent, with maximal integrity between pH 3–5 . Hydrolysis follows first-order kinetics, producing tropic acid and tropine. The half-life (t1/2t_{1/2}) can be modeled using:

t1/2=ln(2)kt_{1/2} = \frac{\ln(2)}{k}

where kk is the rate constant influenced by temperature and proton concentration . For Atropine O-(hydrogen sulphate), esterase-mediated hydrolysis may dominate degradation, but empirical validation is needed.

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to streamline Atropine O-(hydrogen sulphate) production while minimizing byproducts.

  • Targeted Drug Delivery: Engineering prodrugs or nanoparticle carriers to enhance bioavailability and reduce systemic toxicity.

  • Clinical Correlation Studies: Investigating associations between sulfated atropine analogs and cardiovascular outcomes, inspired by hydrogen sulfide’s role in hypertension .

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